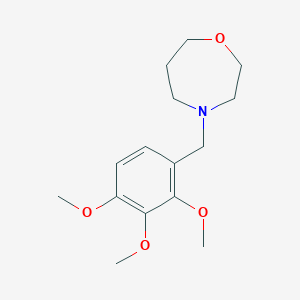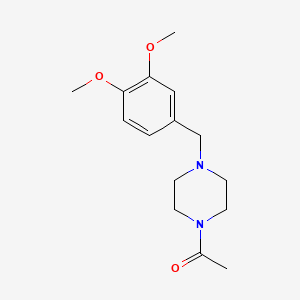
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as DMBT and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, this compound activates the Nrf2/ARE pathway, which is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neuroprotection research, this compound protects neurons from oxidative stress and reduces neuroinflammation, leading to the prevention of neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potent activity, selectivity, and low toxicity. The limitations of using this compound in lab experiments include its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research on 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential application in other scientific research areas, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the combination of this compound with other drugs or therapies could be explored for enhanced efficacy.
Synthesis Methods
The synthesis of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 4-methyl-2-aminothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been studied for its potential application in various scientific research areas such as cancer, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-6-5-19-13(16-6)17-12(18)11-10(15)8-3-2-7(14)4-9(8)20-11/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJYXUKPSWBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)



![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)

![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)